molecular formula C7H7F2NO2S B13274114 (3,5-Difluorophenyl)methanesulfonamide

(3,5-Difluorophenyl)methanesulfonamide

Cat. No.: B13274114
M. Wt: 207.20 g/mol
InChI Key: OMXDBLMPFZVZBG-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7F2NO2S It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)methanesulfonamide typically involves the reaction of 3,5-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,5-Difluoroaniline+Methanesulfonyl chlorideThis compound\text{3,5-Difluoroaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 3,5-Difluoroaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction: The sulfonamide group can participate in redox reactions, although these are less common.

    Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura coupling: Palladium catalysts and boronic acids are commonly employed.

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used.

    Coupling reactions: Biaryl compounds are typically formed.

Scientific Research Applications

(3,5-Difluorophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Materials science: It can be incorporated into polymers to modify their properties.

    Biological studies: It serves as a probe in biochemical assays to study enzyme interactions.

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)methanesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity towards molecular targets, while the sulfonamide group can interact with active sites through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dichlorophenyl)methanesulfonamide
  • (3,5-Dibromophenyl)methanesulfonamide
  • (3,5-Dimethylphenyl)methanesulfonamide

Uniqueness

(3,5-Difluorophenyl)methanesulfonamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties. Fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C7H7F2NO2S

Molecular Weight

207.20 g/mol

IUPAC Name

(3,5-difluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7F2NO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

OMXDBLMPFZVZBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CS(=O)(=O)N

Origin of Product

United States

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